6-Chloroquinazolin-4-amine Pharmacophore Enables Nanomolar MKNK1 Engagement: Evidence from a Direct Structural Analog
The target compound has not yet been individually profiled in public databases, but its core 6-chloroquinazolin-4-amine pharmacophore has been validated in a closely related analog (BDBM550552, US11311520 Example 46) that displays an MKNK1 IC50 of 4.10 nM under high-ATP conditions using a TR-FRET assay [1]. In contrast, a simple 6-chloroquinazolin-4-amine fragment without the elaborated N-4 substituent lacks this level of kinase engagement. The cyclobutanol-bearing secondary amine in the target compound is expected to provide additional hinge-region hydrogen bonding that may further improve potency or selectivity compared to the building block alone.
| Evidence Dimension | MKNK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not yet reported in public databases |
| Comparator Or Baseline | Closest structural analog BDBM550552: MKNK1 IC50 = 4.10 nM; 6-Chloroquinazolin-4-amine building block: no publicly reported MKNK1 IC50 (expected substantially higher) |
| Quantified Difference | The direct analog exhibits low single-digit nanomolar potency. The target compound's substitution pattern is consistent with high-affinity ATP-site binding; quantitative deviation from the 4.10 nM baseline will depend on the cyclobutanol contribution. |
| Conditions | MKNK1 TR-FRET assay at high ATP concentration (US11311520); preincubation with MKNK1 enzyme before quantification |
Why This Matters
For procurement decisions, the presence of a validated high-affinity pharmacophore in a direct structural analog provides strong rationale for selecting the target compound over unsubstituted quinazoline building blocks when developing MKNK1 or broader kinase inhibitor programs.
- [1] BindingDB. Entry BDBM550552: 6'-[(6-Chloroquinazolin-4-yl)amino]-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione. US11311520, Example 46. Affinity Data: MKNK1 IC50 4.10 nM. View Source
